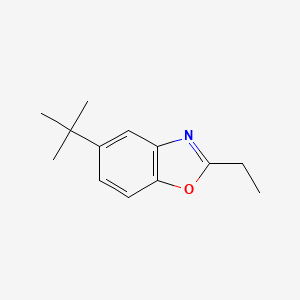

5-(tert-Butyl)-2-ethylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-ethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-5-12-14-10-8-9(13(2,3)4)6-7-11(10)15-12/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTDIUFMMJPIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization of 5 Tert Butyl 2 Ethylbenzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 5-(tert-Butyl)-2-ethylbenzoxazole can be determined.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring and the aliphatic protons of the ethyl and tert-butyl groups.

The aromatic region would likely show three signals for the protons at positions 4, 6, and 7 of the benzoxazole ring. The proton at position 4 (H-4) would appear as a doublet, coupled to the proton at position 6. The proton at position 6 (H-6) would likely be a doublet of doublets, showing coupling to both H-4 and H-7. The proton at position 7 (H-7) would appear as a doublet, coupled to H-6.

The ethyl group at position 2 would give rise to a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the adjacent methyl group, and a triplet for the methyl (-CH3) protons, coupled to the two methylene protons. The tert-butyl group at position 5 would produce a characteristic sharp singlet for its nine equivalent protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.6 | d | ~1.5 |

| H-6 | ~7.4 | dd | ~8.5, 1.5 |

| H-7 | ~7.2 | d | ~8.5 |

| -CH2- (ethyl) | ~3.0 | q | ~7.5 |

| -CH3 (ethyl) | ~1.4 | t | ~7.5 |

| -C(CH3)3 | ~1.3 | s | - |

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The benzoxazole ring contains several quaternary and methine carbons. The carbon at position 2, being part of the oxazole (B20620) ring and bonded to nitrogen and the ethyl group, would appear at a characteristic downfield shift. The aromatic carbons would resonate in the typical range of 110-150 ppm. The tert-butyl group would show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The ethyl group would also show two signals for its methylene and methyl carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-3a | ~150 |

| C-4 | ~110 |

| C-5 | ~148 |

| C-6 | ~120 |

| C-7 | ~115 |

| C-7a | ~140 |

| -C (CH3)3 | ~35 |

| -C(C H3)3 | ~31 |

| -C H2- (ethyl) | ~25 |

| -C H3 (ethyl) | ~11 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the H-4 and H-6 protons, and between the H-6 and H-7 protons, confirming their adjacent positions on the aromatic ring. It would also show a clear correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for H-4, H-6, H-7, the methylene and methyl carbons of the ethyl group, and the methyl carbons of the tert-butyl group based on their attached protons.

The protons of the ethyl group to the C-2 carbon.

The protons of the tert-butyl group to the C-5 carbon, as well as to C-4 and C-6.

The aromatic protons (H-4, H-6, H-7) to their neighboring carbons, confirming the substitution pattern on the benzoxazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C13H17NO. The ability of HRMS to provide highly accurate mass measurements is a critical step in the identification of a new compound. chemicalbook.com

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M]+ | 203.1310 |

| [M+H]+ | 204.1388 |

Elucidation of Fragmentation Pathways

In the mass spectrometer, this compound would be ionized and then fragmented. The analysis of these fragments provides valuable structural information. Common fragmentation patterns in electron ionization (EI) mass spectrometry involve the cleavage of weaker bonds and the formation of stable ions.

A prominent fragmentation pathway for this compound would likely involve the loss of a methyl group from the tert-butyl substituent, leading to a stable tertiary carbocation. This would result in a peak at m/z [M-15]. Another expected fragmentation is the cleavage of the ethyl group at the C-2 position.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment Ion |

| 203 | [M]+• (Molecular Ion) |

| 188 | [M - CH3]+ |

| 174 | [M - C2H5]+ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For this compound, the spectra would be characterized by vibrations of the benzoxazole core, the tert-butyl group, and the ethyl group.

The IR spectrum is expected to show strong absorptions corresponding to the stretching and bending of bonds with a significant change in dipole moment. Key expected IR absorption bands include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the ethyl and tert-butyl groups just below 3000 cm⁻¹, and C=N and C=C stretching vibrations of the benzoxazole ring in the 1650-1450 cm⁻¹ region. utdallas.eduresearchgate.net The characteristic C-O-C stretching of the oxazole ring is also anticipated.

Raman spectroscopy, which detects vibrations involving a change in polarizability, would complement the IR data. Aromatic ring vibrations, particularly the ring breathing modes, typically produce strong Raman signals. nih.govnih.gov The symmetric vibrations of the tert-butyl group are also expected to be prominent. Studies on similar molecules, like 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, have utilized both FT-IR and FT-Raman for detailed vibrational analysis, supporting the assignment of these functional group frequencies. researchgate.net

Table 1: Expected IR and Raman Vibrational Frequencies for this compound This table is based on characteristic frequencies for the constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aromatic) | Benzoxazole Ring | 3100 - 3000 | Medium to Weak | Medium |

| C-H Stretch (Aliphatic) | Ethyl & tert-Butyl | 3000 - 2850 | Strong | Strong |

| C=N Stretch | Oxazole Ring | 1660 - 1630 | Medium | Medium |

| C=C Stretch | Benzene (B151609) Ring | 1620 - 1450 | Medium to Strong | Strong |

| C-O-C Stretch | Oxazole Ring | 1270 - 1200 | Strong | Weak |

| C-H Bend (Aliphatic) | Ethyl & tert-Butyl | 1470 - 1365 | Medium | Medium |

| Aromatic Ring Breathing | Benzoxazole Ring | ~1000 | Weak | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzoxazole moiety contains a conjugated π-electron system, which is expected to result in strong absorption in the ultraviolet region.

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or ethanol (B145695) is predicted to exhibit one or more intense absorption bands. These absorptions are primarily due to π → π* electronic transitions within the aromatic and heterocyclic ring system. researchgate.netresearchgate.net The substitution of the benzoxazole core with an electron-donating tert-butyl group and an ethyl group may cause a slight bathochromic (red) shift compared to the unsubstituted benzoxazole.

Studies on a wide range of 2-substituted and 5-substituted benzoxazole derivatives confirm that these compounds are strong UV absorbers, with maximum absorption wavelengths (λmax) typically falling between 300 nm and 380 nm. scielo.brscielo.brnih.gov For instance, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl) thiophene, a related compound, shows a strong absorption maximum around 372-374 nm. tandfonline.comsigmaaldrich.com The electronic transitions and energy levels can be further correlated with theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govesisresearch.org

Table 2: Predicted UV-Vis Absorption Data for this compound in Ethanol This table is predictive, based on data from analogous benzoxazole derivatives. scielo.brscielo.br

| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition |

| ~310 - 340 | > 10,000 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique yields detailed information on bond lengths, bond angles, and the conformation of the molecule.

A search of the current literature and crystallographic databases reveals no publicly available single-crystal X-ray structure for this compound.

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide invaluable structural insights. The analysis would confirm the planarity of the benzoxazole ring system and determine the precise geometry of the tert-butyl and ethyl substituents. Furthermore, it would reveal the intermolecular interactions, such as π-π stacking or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the material's physical properties and for computational modeling studies.

Chromatographic Purity and Isomeric Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for this purpose.

High-Performance Liquid Chromatography (HPLC) An HPLC method for this compound would likely employ a reversed-phase column (e.g., C18 or C8) with a polar mobile phase. Due to the compound's aromatic nature, UV detection would be highly effective, with the wavelength set at or near its absorption maximum (λmax) as determined by UV-Vis spectroscopy. A gradient elution, typically with acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for separating the target compound from impurities with different polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. The gas chromatogram would provide information on the retention times of the compound and any volatile impurities, allowing for purity estimation. The coupled mass spectrometer would fragment the eluted components, yielding a mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M+) in the mass spectrum would confirm the compound's molecular weight, while the fragmentation pattern would provide structural information corroborating the proposed identity.

Table 3: Hypothetical Chromatographic Conditions for Purity Analysis This table outlines typical starting conditions for method development.

| Technique | Parameter | Suggested Condition |

| HPLC | Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile | |

| Elution | Gradient: Start at 50% B, increase to 95% B | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at λmax (~320 nm) | |

| GC-MS | Column | Capillary column (e.g., 5% phenylmethylpolysiloxane) |

| Carrier Gas | Helium | |

| Injector Temp. | 250 °C | |

| Oven Program | Start at 100 °C, ramp to 300 °C | |

| MS Detector | Electron Ionization (EI), 70 eV |

Theoretical and Computational Studies on 5 Tert Butyl 2 Ethylbenzoxazole

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. irjweb.com DFT calculations provide valuable insights into the behavior of chemical systems, aiding in the interpretation and prediction of their reactivity. als-journal.comnih.gov

The electronic structure of 5-(tert-Butyl)-2-ethylbenzoxazole can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater propensity for the molecule to be polarized. irjweb.comnih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its electron-accepting capability. wuxiapptec.comresearchgate.net In the context of this compound, the distribution of HOMO and LUMO orbitals would reveal the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions, respectively. For instance, in related heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov

The energy values of HOMO, LUMO, and the corresponding energy gap for a molecule like this compound can be calculated using DFT methods, such as B3LYP with a suitable basis set. researchgate.netresearchgate.net These calculations provide quantitative data on the molecule's electronic characteristics.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

|---|---|

| EHOMO | [Data not available in search results] |

| ELUMO | [Data not available in search results] |

| Energy Gap (ΔE) | [Data not available in search results] |

Theoretical data to be populated by specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov Green areas indicate neutral or zero potential regions. nih.gov

Vibrational frequency analysis, often performed in conjunction with DFT calculations, is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies, one can identify the characteristic vibrational modes of the molecule's functional groups. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to understand the nature of the chemical bonds. nih.gov

For this compound, a vibrational analysis would predict the stretching and bending frequencies for the C-H bonds of the alkyl groups, the C=N and C-O bonds within the benzoxazole (B165842) ring, and the vibrations of the benzene (B151609) ring. The calculated frequencies and their corresponding assignments to specific vibrational modes provide a detailed fingerprint of the molecule. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental results. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| C-H (tert-Butyl) | Stretching | [Data not available in search results] |

| C-H (Ethyl) | Stretching | [Data not available in search results] |

| C=N (Benzoxazole) | Stretching | [Data not available in search results] |

| C-O (Benzoxazole) | Stretching | [Data not available in search results] |

| Aromatic C-H | Stretching | [Data not available in search results] |

Theoretical data to be populated by specific DFT calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. benasque.org It is widely used to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. mdpi.commdpi.com This allows for the interpretation of experimental spectra and provides insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. nih.gov

For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions. rsc.org This information is valuable for understanding the photophysical properties of the molecule. The choice of functional and basis set is critical for obtaining accurate results with TD-DFT. mdpi.com The Tamm-Dancoff approximation (TDA) within TD-DFT is sometimes employed to improve the description of excited states. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sapub.org For a molecule like this compound, which possesses flexible ethyl and tert-butyl groups, multiple conformations are possible. The relative stability of these conformers is determined by their potential energies, which are influenced by factors such as steric hindrance and intramolecular interactions. libretexts.orglibretexts.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. This allows for the investigation of dynamic processes such as conformational changes, molecular vibrations, and intermolecular interactions. nih.gov

For this compound, an MD simulation could provide insights into its flexibility and how it behaves in a particular environment, such as in a solvent or interacting with a biological target. By analyzing the trajectory, one can determine the most populated conformations and the timescales of conformational transitions. MD simulations can also be used to calculate various thermodynamic properties. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at an electronic level. While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, the general mechanisms for benzoxazole formation have been investigated using theoretical methods like Density Functional Theory (DFT). These studies provide a foundational understanding applicable to its derivatives.

DFT calculations are employed to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This allows chemists to predict the most likely reaction pathway. For instance, the synthesis of benzoxazole amides has been studied, proposing a mechanism involving oxidative dehydrogenation and C–O bond formation, which was subsequently supported by DFT calculations. rsc.org Similarly, DFT has been used to verify proposed mechanisms for the formation of 2-substituted benzoxazoles, including unique rearrangement reactions, by analyzing molecular energies and atomic charges of intermediates and transition states. sioc-journal.cn

General approaches to forming the benzoxazole ring often involve the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. Computational studies on these types of reactions typically investigate:

Initial Adduct Formation: The initial interaction and formation of a Lewis acid-base adduct or an initial tetrahedral intermediate.

Cyclization Step: The intramolecular cyclization to form the oxazoline (B21484) ring, which is often the rate-determining step. DFT calculations help to determine the activation energy for this crucial ring-closing step.

Dehydration/Aromatization: The final step to form the aromatic benzoxazole ring.

For example, studies on related heterocyclic systems have used DFT to explore various potential pathways, including the influence of catalysts and the possibility of unexpected rearrangements. sioc-journal.cnbohrium.com These computational models are crucial for rationalizing experimental observations and for designing more efficient synthetic routes with higher yields by predicting how changes in reactants or conditions will affect the reaction pathway. rsc.orgsioc-journal.cn

Structure-Activity Relationship (SAR) Studies at the Molecular Level through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. Computational approaches provide a molecular-level understanding of how a chemical's structure, such as that of this compound, relates to its function. These methods can predict the biological activity of new molecules, saving significant time and resources in drug discovery. bohrium.com

For the benzoxazole class of compounds, computational SAR studies have been instrumental in identifying key structural features that govern their activity as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govresearchgate.netnih.gov The planar, aromatic benzoxazole ring can participate in π-stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Substituents on the ring, such as the tert-butyl group at position 5 and the ethyl group at position 2, critically influence the molecule's steric and electronic properties, which in turn affect its binding affinity to biological targets. esisresearch.org The bulky tert-butyl group, for example, can enhance stability and hydrophobicity, which may influence how the molecule fits into a protein's binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that builds mathematical models to correlate the chemical structure of compounds with their biological activity. wisdomlib.org These models are statistically derived and can predict the activity of untested compounds. nih.gov For benzoxazole derivatives, numerous QSAR studies have been conducted to guide the development of new therapeutic agents. bohrium.comwisdomlib.orgresearchgate.net

The process involves calculating a set of numerical values, known as molecular descriptors, for a series of compounds with known activities. These descriptors can be categorized as:

Topological: Describing the connectivity and branching of atoms.

Electronic: Relating to the distribution of electrons (e.g., HOMO/LUMO energies).

Steric/Geometrical: Describing the size and shape of the molecule.

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).

Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create an equation that links these descriptors to the observed activity (e.g., IC₅₀ values). For instance, a QSAR study on the antifungal activity of benzoxazole derivatives found that topological parameters and connectivity indices were highly relevant for predicting their efficacy. researchgate.net Another study on anticancer benzoxazole derivatives targeting VEGFR-2 used 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These 3D-QSAR models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity, offering direct guidance for structural modification. bohrium.comnih.gov

Table 1: Examples of Descriptor Types Used in QSAR Models for Benzoxazole Derivatives

| Descriptor Category | Example Descriptors | Relevance to Activity |

|---|---|---|

| Topological | Kier's Molecular Connectivity Indices (¹χ, ¹χv) | Describes molecular size, branching, and complexity. researchgate.net |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to the molecule's reactivity and ability to participate in electronic interactions. esisresearch.org |

| Steric | Molecular Weight, Parachor (Pr) | Influences how the molecule fits into a target binding site. esisresearch.org |

| Hydrophobic | LogP, Hydrophobic constants (π) | Affects membrane permeability and hydrophobic interactions with the target. esisresearch.org |

| 3D Fields (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | Provides a 3D map of favorable and unfavorable regions around the molecule for receptor binding. bohrium.comnih.gov |

These models are rigorously validated internally (e.g., leave-one-out cross-validation) and externally to ensure their predictive power and robustness. nih.gov

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor or enzyme. pnrjournal.com This technique is essential for understanding the molecular basis of a drug's action and is widely applied to benzoxazole derivatives to explore their therapeutic potential. researchgate.netnih.govrsc.org

The docking process involves placing the ligand, such as this compound, into the active site of a target protein in various conformations and orientations. A scoring function then calculates the binding affinity for each pose, usually expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. pnrjournal.com

Docking studies on benzoxazole derivatives have identified key interactions that stabilize the ligand-protein complex. These interactions often include:

Hydrogen Bonds: The nitrogen and oxygen atoms of the benzoxazole core are common hydrogen bond acceptors. researchgate.net

Hydrophobic Interactions: Alkyl and aryl substituents, like the tert-butyl and ethyl groups of the title compound, can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic benzoxazole ring can stack with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Table 2: Summary of Molecular Docking Studies on Benzoxazole Derivatives

| Target Protein | Disease Area | Key Findings from Docking Studies |

|---|---|---|

| DNA Gyrase | Antibacterial | Benzoxazole derivatives showed strong binding affinities, comparable to the standard drug Ciprofloxacin, indicating potential as antibacterial agents. researchgate.net |

| VEGFR-2 | Anticancer | Docking revealed key amino acid residues (e.g., Leu84, Asp191) that stabilize the inhibitors in the binding pocket through steric and hydrogen bond interactions. nih.govrsc.org |

| Akt and NF-κB | Anticancer (Lymphoma) | Strong binding affinities of benzoxazole derivatives to these protein targets were observed, suggesting a mechanism for their antitumor activity. nih.gov |

| Prostaglandin H2 Synthase (PGHS/COX) | Anti-inflammatory | 2-substituted benzoxazole derivatives showed favorable docking scores against the COX enzyme, comparable to standard anti-inflammatory drugs. researchgate.net |

| Enoyl-ACP reductase (InhA) | Antitubercular | Novel benzoxazole derivatives exhibited low binding energies, suggesting they could be valuable pharmacophores against Mycobacterium tuberculosis. pnrjournal.com |

These studies provide crucial insights that help rationalize the observed biological activities and guide the design of new derivatives with improved potency and selectivity. nih.govrsc.org

In Silico Prediction of Drug-Likeness and Physiochemical Parameters

In silico methods are extensively used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps to filter out candidates that are likely to fail later in development due to poor pharmacokinetic profiles. researchgate.netscielo.br For this compound, these predictions provide an initial assessment of its potential as a drug-like molecule.

One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of ≤ 500 Da, a logP (a measure of lipophilicity) of ≤ 5, ≤ 5 hydrogen bond donors (HBD), and ≤ 10 hydrogen bond acceptors (HBA). sygnaturediscovery.comdrugbank.com

Web-based tools like SwissADME and pkCSM are commonly used to calculate these parameters. scielo.br For this compound, the predicted properties generally fall within the acceptable ranges for oral bioavailability.

Table 3: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO | The chemical formula of the compound. azurewebsites.net |

| Molecular Weight | 203.28 g/mol | Mass of one mole of the substance. azurewebsites.net |

| LogP (Lipophilicity) | ~4.1 - 4.4 | Octanol-water partition coefficient; indicates lipophilicity. |

| Hydrogen Bond Donors | 0 | Number of O-H and N-H bonds. sygnaturediscovery.comdrugbank.com |

| Hydrogen Bond Acceptors | 2 | Number of nitrogen and oxygen atoms. sygnaturediscovery.comdrugbank.com |

| Molar Refractivity | ~63 - 65 cm³ | A measure of the total polarizability of a mole of a substance. |

| Topological Polar Surface Area (TPSA) | ~22.1 Ų | Sum of surfaces of polar atoms; relates to permeability. |

| Lipinski's Rule of Five | 0 Violations | The compound adheres to all criteria, suggesting good potential for oral bioavailability. sygnaturediscovery.comdrugbank.com |

Beyond Lipinski's rule, other parameters are also evaluated. For example, a low Topological Polar Surface Area (TPSA) is often correlated with good cell membrane permeability. The predicted values for this compound suggest it has properties consistent with a lead compound that could be further investigated and optimized for various therapeutic applications. In silico ADMET studies provide a critical first pass in the drug discovery pipeline, allowing researchers to prioritize compounds with favorable profiles. researchgate.netmdpi.comfrontiersin.org

Reactivity and Reaction Mechanisms of 5 Tert Butyl 2 Ethylbenzoxazole and Its Derivatives

General Reactivity of Benzoxazole (B165842) Core (Electrophilic Aromatic Substitution, Nucleophilic Attack)

The benzoxazole ring is an aromatic heterocyclic system that displays a distinct pattern of reactivity. The fusion of the electron-rich benzene (B151609) ring with the electron-deficient oxazole (B20620) ring creates unique reactive sites.

Nucleophilic Attack: The C2-carbon of the benzoxazole ring is the most electrophilic site and is susceptible to nucleophilic attack. ijpbs.com This is due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. This reactivity is often exploited in the synthesis of 2-substituted benzoxazoles, where a nucleophile attacks an activated precursor. For instance, the synthesis of benzoxazoles can proceed through the nucleophilic addition of anilines to activated carbonyl groups, which then cyclize. rsc.org Similarly, the activation of tertiary amides using reagents like triflic anhydride (B1165640) (Tf₂O) generates a highly reactive intermediate that readily undergoes nucleophilic attack by 2-aminophenols to form the benzoxazole ring. nih.gov

Role of the tert-Butyl Group in Directing Reactivity (e.g., Steric and Electronic Effects)

The tert-butyl group at the 5-position significantly influences the reactivity of the benzoxazole molecule through both steric and electronic effects.

Electronic Effects: The tert-butyl group is an electron-donating group through hyperconjugation. This effect increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution compared to an unsubstituted benzoxazole. As an ortho-, para-director, the tert-butyl group at C5 activates the C4 and C6 positions for electrophilic attack.

Steric Effects: The tert-butyl group is exceptionally bulky, a feature often referred to as the "tert-butyl effect". researchgate.net This steric hindrance can block or hinder reactions at adjacent positions. In the case of 5-(tert-butyl)-2-ethylbenzoxazole, the C6 position is ortho to the tert-butyl group, and while electronically activated, it is also sterically hindered. This can lead to a preference for electrophilic attack at the less hindered C4 position. The use of bulky alkyl groups as "positional protectors" is a known strategy to control regioselectivity in aromatic compounds by physically blocking certain sites. scientificupdate.com

Cycloaddition Reactions and Annulation Strategies

The benzoxazole ring system can participate in cycloaddition reactions, which typically result in the loss of aromaticity in the heterocyclic part of the molecule to form more complex fused structures.

[3+2] Cycloaddition: A notable reaction is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with activated C-C bonds, such as those in cyclopropenones. nih.govacs.org In this transformation, the benzoxazole acts as a three-atom component, reacting with the two-atom cyclopropenone to yield a new, fused poly-heterocyclic product. nih.gov This type of reaction demonstrates the ability of the benzoxazole core to be engaged in organocatalyzed C-C bond activation coupling methods. nih.gov

1,3-Dipolar Cycloaddition: Functionalized benzoxazoles can be used in 1,3-dipolar cycloaddition reactions. For example, a copper-catalyzed sequence involving the alkynylation of a benzoxazole followed by a 1,3-dipolar cycloaddition with an azide (B81097) can be used to construct novel benzoxazole-triazole hybrids. nih.gov

Annulation Strategies: While primarily synthetic routes to benzoxazoles, annulation strategies highlight the types of reactions the core structure can emerge from. These methods involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors. For example, biocatalytic annulation of phenols with amines chemistryviews.org and multi-component [2+1+1+1] annulation reactions in water have been developed for the efficient synthesis of the benzoxazole framework. researchgate.net

Table 1: Examples of Cycloaddition and Annulation Reactions Involving Benzoxazoles

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Benzoxazole, 1,2-Diphenylcyclopropenone | Triphenylphosphine, 70 °C | Dearomatized Fused Polycycle | nih.gov |

| 1,3-Dipolar Cycloaddition | 2-Alkynylbenzoxazole, Organic Azide | Copper(I) Iodide | Benzoxazole-Triazole Hybrid | nih.gov |

| Biocatalytic Annulation | Phenols, Amines | Vitreoscilla Hemoglobin (VHb), TBHP | 2-Substituted Benzoxazoles | chemistryviews.org |

| [2+1+1+1] Annulation | Aldehydes, Benzo-1,2-quinones, Hydroxylamine | Water, 60 °C | Substituted Benzoxazoles | researchgate.net |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including this compound. These reactions can create new carbon-carbon or carbon-heteroatom bonds at specific positions.

Direct C-H Functionalization: The C2 position of the benzoxazole ring, while susceptible to nucleophilic attack, can also be functionalized through direct C-H bond activation. Palladium-catalyzed direct C-H arylation with aryl chlorides provides a route to 2-arylbenzoxazoles. organic-chemistry.org

Cross-Coupling Reactions: To functionalize the benzene ring, a halogen atom can be introduced via electrophilic aromatic substitution. The resulting halo-benzoxazole is an excellent substrate for a variety of well-established cross-coupling reactions.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted this compound could be coupled with a boronic acid in the presence of a palladium catalyst. princeton.edu

Negishi Coupling: The reaction of a halogenated benzoxazole with an organozinc reagent, catalyzed by palladium or nickel, is another effective method for forming C-C bonds. nih.gov

Kumada Coupling: Organomagnesium reagents (Grignard reagents) can be coupled with halogenated benzoxazoles using nickel or palladium catalysts. princeton.edu

Nickel-catalyzed cross-coupling reactions are particularly effective for challenging substrates. princeton.edu For instance, nickel catalysis has been used for the coupling of 2-fluorobenzofurans with arylboronic acids, demonstrating the activation of strong C-F bonds. beilstein-journals.org This suggests that nickel catalysts could be employed for similar transformations on fluorinated benzoxazole derivatives. The presence of the tert-butylamine (B42293) can act as both a base and a ligand in nickel-catalyzed photoredox cross-coupling reactions. uni-regensburg.de

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Halogenated this compound

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Halide + Boronic Acid | Pd(0) complex, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | princeton.edu |

| Negishi | Aryl/Alkyl Halide + Organozinc | Pd(0) or Ni(0) complex | C(sp²)-C(sp³), C(sp²)-C(sp²) | nih.gov |

| Kumada | Aryl/Alkyl Halide + Grignard Reagent | Ni or Pd complex | C(sp²)-C(sp³), C(sp²)-C(sp²) | princeton.edu |

| C-H Arylation | Benzoxazole + Aryl Chloride | NHC-Pd(II)-Im complex | C(sp²)-C(sp²) | organic-chemistry.org |

Functionalization Strategies and Derivatization

A wide array of strategies exists for the derivatization of the this compound scaffold, targeting either the C2-position or the benzene ring.

Functionalization at the C2-Position:

Condensation Reactions: The most common method for introducing diversity at the C2 position is through the initial synthesis, condensing a 4-tert-butyl-2-aminophenol with propionic acid or its derivatives. nih.gov

Direct C-H Activation: As mentioned, metal-catalyzed C-H activation allows for the direct coupling of various groups to the C2 carbon of the pre-formed benzoxazole ring. organic-chemistry.org

Functionalization of the Benzene Ring:

Electrophilic Halogenation: The benzene ring can be halogenated (e.g., bromination, iodination) via electrophilic aromatic substitution. The position of halogenation (C4, C6, or C7) will be directed by the combined influence of the fused oxazole ring and the C5-tert-butyl group.

Cross-Coupling: The resulting halogenated derivatives serve as versatile handles for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions. tandfonline.com

Derivatization via the Ethyl Group: The ethyl group at the C2 position also offers a site for functionalization. For example, radical-based reactions could potentially be used to functionalize the benzylic-like position of the ethyl group, though this is less common than modifications to the aromatic core.

By combining these strategies, a diverse library of derivatives based on the this compound scaffold can be generated, each with potentially unique chemical and physical properties.

Biological Activities and Mechanistic Investigations of 5 Tert Butyl 2 Ethylbenzoxazole Analogues

In Vitro Studies of Biomolecular Interactions and Mechanisms of Action

The biological effects of 5-(tert-Butyl)-2-ethylbenzoxazole and its analogues are underpinned by their interactions with various biomolecules and their influence on cellular processes at a molecular level. igi-global.com These interactions are diverse, ranging from the inhibition of critical enzymes to the modulation of cellular signaling pathways.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a key mechanism through which benzoxazole (B165842) derivatives exert their biological effects. igi-global.comdu.ac.in This can be a reversible process, where the enzyme's function is temporarily blocked, or an irreversible one, leading to a permanent loss of activity. du.ac.inlibretexts.org

Kinase Inhibition: Kinases are crucial enzymes in cellular signaling, and their inhibition can have profound effects on cell processes like proliferation and inflammation. mdpi.comnih.gov Certain benzoxazole derivatives have been investigated as kinase inhibitors. For instance, doramapimod (B1670888) (BIRB 796), a p38 MAP kinase inhibitor, features a tert-butyl group, highlighting the potential for related structures to exhibit similar activities. sigmaaldrich.com Some synthetic reagents containing a tert-butyl group are used in the preparation of compounds with potential kinase inhibitory activity. lookchem.com Research has shown that some indolyl-hydrazones act as potent kinase inhibitors against various kinases including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR, which are implicated in breast cancer. mdpi.com

Cholinesterase Inhibition: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are important in the treatment of conditions like Alzheimer's disease. nih.govmdpi.com The potential for benzoxazole derivatives to act as cholinesterase inhibitors has been explored. For example, structure-based drug design has led to the development of potent and selective butyrylcholinesterase (BChE) inhibitors. epa.gov While specific data on this compound is limited, the general class of heterocyclic compounds is of interest in this area.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription, making them a target for anticancer drugs. ijabbr.comekb.eg Benzoxazole derivatives have been identified as inhibitors of topoisomerases I and II, where the benzoxazole ring is often crucial for activity. mdpi.com These inhibitors can block the ligation step of the cell cycle, leading to DNA breaks and subsequent cell death. ijabbr.com Some non-camptothecin topoisomerase I inhibitors have also been identified. researchgate.net

Protease Inhibition: Proteases are enzymes that break down proteins. Their inhibition can have various therapeutic effects. Diisopropylfluorophosphate (DFP) is an example of an irreversible protease inhibitor. du.ac.in While direct evidence for this compound as a protease inhibitor is not prominent, the broader class of benzoxazoles continues to be investigated for diverse enzyme inhibitory activities.

Receptor Binding and Ligand-Receptor Interaction Studies

The interaction of small molecules with biological receptors is a fundamental aspect of pharmacology. Molecular docking studies are frequently employed to predict the binding modes and affinities of ligands to their receptor targets. researchgate.netijpsdronline.com For benzoxazole derivatives, these studies have been instrumental in understanding their potential as GABA receptor modulators for insecticidal applications and in designing novel inhibitors for various targets. researchgate.net The binding of these compounds to receptors can be influenced by various intermolecular forces, including hydrogen bonds and hydrophobic interactions. ijpsdronline.com

DNA/RNA Intercalation and Interaction Mechanisms

Benzoxazole and its derivatives have been shown to interact with DNA, a mechanism that underpins some of their biological activities. periodikos.com.brperiodikos.com.br These interactions can occur through intercalation, where the planar benzoxazole ring inserts itself between the base pairs of the DNA helix, or through groove binding. periodikos.com.brscielo.br Such interactions can be studied using techniques like molecular docking and molecular dynamics simulations, which provide insights into the stability and nature of the ligand-DNA complex. scielo.brresearchgate.net The binding affinity can be influenced by substituents on the benzoxazole core. scielo.br Some benzoxazole derivatives act as fluorescent DNA probes, exhibiting enhanced fluorescence upon binding to DNA. periodikos.com.brperiodikos.com.br

Modulation of Cellular Signaling Pathways at the Molecular Level

Benzoxazole derivatives can modulate various cellular signaling pathways, which are complex networks that control cellular responses to external and internal stimuli. igi-global.comnih.gov This modulation can affect gene expression and lead to anti-inflammatory or other therapeutic effects. nih.govnih.gov For example, some benzoxazoles have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in mast cells by downregulating the expression of proinflammatory cytokines like IL-1β, IL-6, and TNF-α. spandidos-publications.com This effect is thought to be mediated through the inhibition of pathways such as the NF-κB pathway. spandidos-publications.com

Antimicrobial Activity and Mechanistic Insights

The rising threat of antimicrobial resistance has spurred the search for new antimicrobial agents, and benzoxazole derivatives have emerged as a promising class of compounds. scispace.comnih.govresearchgate.net They exhibit activity against a range of bacteria and fungi. nih.govnih.gov

Disruption of Microbial Targets

The antimicrobial action of benzoxazole derivatives is often attributed to their ability to disrupt essential microbial structures and functions. nih.goveuropeanreview.org

Enzyme Inhibition: A key mechanism of antimicrobial activity is the inhibition of microbial enzymes. nih.gov Molecular docking studies have suggested that benzoxazole derivatives can bind to the active site of enzymes like DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov This inhibition prevents the normal functioning of the enzyme, leading to bacterial death.

Membrane and Cellular Component Disruption: Besides enzyme inhibition, some benzoxazoles may exert their antimicrobial effects by disrupting microbial membranes or other cellular components. europeanreview.org The lipophilicity of certain benzoxazole derivatives can facilitate their passage through the microbial cell wall and membrane. mdpi.comscispace.comresearchgate.net

Structure-Activity Relationships (SAR) in Biological Contexts (Molecular Interaction Level)

The biological activity of benzoxazole derivatives is intricately linked to the nature and position of substituents on the benzoxazole core. chemistryjournal.netesisresearch.org Specifically, modifications at the 2 and 5-positions have been shown to be critical in defining the potency and selectivity of these compounds against various biological targets. esisresearch.org The structure-activity relationship (SAR) of analogues of this compound can be systematically analyzed by considering the influence of the substituents at these key positions on their molecular interactions with target biomolecules.

Detailed research findings on various benzoxazole analogues have provided insights into the molecular interactions that drive their biological activities. These studies often employ techniques like molecular docking to visualize and understand how these compounds bind to their biological targets. nih.govresearchgate.net

Influence of Substituents on Molecular Interactions:

Substitution at the 2-position: The substituent at this position plays a decisive role in the biological activity of the molecule. nih.gov For instance, in a series of 2-substituted benzoxazoles, the nature of the group at this position was found to be a key determinant of their antimicrobial and anticancer activities. Molecular docking studies on some 2-substituted benzoxazole derivatives have suggested that their antibacterial activity could be linked to the inhibition of DNA gyrase. nih.gov The interactions in the active site are often governed by hydrogen bonds and hydrophobic interactions.

Substitution at the 5-position: While the 2-position is crucial for the type of biological activity, substitution at the 5-position often modulates the intensity of this activity. nih.gov The presence of a bulky group like a tert-butyl group can enhance binding affinity by occupying a specific hydrophobic pocket in the target protein. For example, in a study of 5-substituted-2-(p-aminophenyl)benzoxazole derivatives, the nature of the substituent at the 5-position was found to influence the antimicrobial potency. d-nb.info

The Benzoxazole Core: The benzoxazole ring system itself is a critical pharmacophore. Its planar structure and the presence of nitrogen and oxygen atoms allow for various types of interactions, including π-π stacking and hydrogen bonding with amino acid residues in the active sites of enzymes and receptors. chemistryjournal.net

Interactive Data Table: Biological Activity of Benzoxazole Analogues

To illustrate the structure-activity relationships, the following interactive table presents the biological activities of a series of benzoxazole analogues with variations at the 2 and 5-positions. The data is compiled from various studies and showcases how different substituents affect the minimum inhibitory concentration (MIC) against various microbial strains and the half-maximal inhibitory concentration (IC50) against cancer cell lines.

| Compound ID | R1 (at position 2) | R2 (at position 5) | Biological Target | Activity (MIC/IC50 in µM) |

| 1 | -CH2CH3 | -C(CH3)3 | S. aureus | 25 |

| 2 | -Phenyl | -H | S. aureus | 50 |

| 3 | -CH2-Phenyl | -Cl | P. aeruginosa | 25 |

| 4 | -Phenyl | -NO2 | C. albicans | 12.5 |

| 5 | -CH2CH3 | -SO2CH2CH3 | MRSA | 16 |

| 6 | -p-fluorophenyl | -H | HeLa Cells | 5.8 |

| 7 | -Phenyl | -H | HepG2 Cells | 7.2 |

This table is a representative compilation from multiple sources to demonstrate SAR principles and may not reflect a single, directly comparable study. d-nb.infoesisresearch.orgmdpi.com

The data in the table highlights several key SAR trends. For example, comparing compound 1 (an analogue of the title compound) with compound 2 shows that the presence of the tert-butyl group at the 5-position and an ethyl group at the 2-position results in moderate activity against S. aureus. The introduction of a phenyl group at the 2-position (compound 2) leads to a decrease in activity. Furthermore, the presence of electron-withdrawing groups like chloro and nitro at the 5-position (compounds 3 and 4) can lead to significant activity against different microbial strains. The ethylsulfonyl group at position 5 in compound 5 demonstrates potent activity against methicillin-resistant S. aureus (MRSA). In the context of anticancer activity, a p-fluorophenyl group at the 2-position (compound 6) shows notable cytotoxicity against HeLa cells.

Applications of 5 Tert Butyl 2 Ethylbenzoxazole in Material Science and Other Fields

Utilization as Ligands in Coordination Chemistry

The benzoxazole (B165842) scaffold is a well-established ligand in coordination chemistry due to the presence of a nitrogen atom with a lone pair of electrons, which can readily coordinate with various metal ions. The resulting metal complexes have applications in catalysis, materials science, and biological systems. While research specifically detailing 5-(tert-Butyl)-2-ethylbenzoxazole as a ligand is not abundant, the principles derived from related benzoxazole and benzimidazole (B57391) derivatives are directly applicable.

The nitrogen atom in the oxazole (B20620) ring is the primary coordination site, allowing benzoxazoles to act as monodentate ligands. The formation of stable complexes with a range of transition metals, including copper (II), cobalt (II), nickel (II), and zinc (II), has been documented for various benzoxazole-based ligands. nih.govresearchgate.net The geometry of these complexes is influenced by the metal ion and the steric and electronic properties of the substituents on the benzoxazole ring. The tert-butyl group at the 5-position can introduce significant steric hindrance, which may influence the coordination number and geometry of the resulting metal complex. Furthermore, this bulky group enhances the solubility of both the ligand and its metal complexes in organic solvents, which is advantageous for synthesis and processing.

Research on related structures has demonstrated the formation of complexes with diverse geometries. For instance, studies on ligands derived from 2-mercaptobenzoxazole (B50546) have shown the formation of octahedral complexes with Mn(II), Co(II), and Cu(II), and tetrahedral geometries for Zn(II) and Cd(II) complexes. researchgate.net Similarly, transition metal complexes involving thiazole-derived Schiff base ligands have been synthesized and characterized, often resulting in square planar or tetrahedral structures. ijper.orguobaghdad.edu.iq

Table 1: Examples of Metal Complexes with Benzoxazole-Type Ligands

| Metal Ion | Ligand Type | Typical Coordination Ratio (Metal:Ligand) | Resulting Geometry | Reference |

|---|---|---|---|---|

| Cu(II), Co(II), Ni(II), Zn(II) | Benzoxazole-based | 1:1 | Coplanar | nih.gov |

| Mn(II), Co(II), Cu(II) | 2-Mercaptobenzoxazole derivative | 1:2 | Octahedral | researchgate.net |

| Zn(II), Cd(II) | 2-Mercaptobenzoxazole derivative | 1:1 | Tetrahedral | researchgate.net |

Integration into Fluorescent Probes and Dyes

Benzoxazole derivatives are renowned for their fluorescent properties and are integral components of many commercial fluorescent materials, including optical brighteners and dyes. researchgate.net Their rigid, conjugated structure facilitates strong fluorescence, typically in the blue to ultraviolet region of the spectrum. The compound 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), which is structurally related to this compound, is a highly fluorescent material with absolute quantum yields (Φfl) of 0.60 or greater, regardless of solvent polarity. researchgate.net

The key features making these compounds suitable for fluorescent applications include:

High Quantum Yield: The benzoxazole core often leads to efficient light emission upon excitation.

Photostability: These molecules can often withstand prolonged exposure to light without significant degradation.

Tunable Properties: The emission and absorption characteristics can be fine-tuned by altering the substituents on the benzoxazole ring system. The tert-butyl group, for example, can enhance solubility and influence solid-state packing, which in turn affects the fluorescence properties in different environments. researchgate.net

Benzoxazole-containing ligands have been successfully incorporated into fluorescent chemosensors. For instance, a macrocyclic ligand featuring a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore was developed as a selective sensor for zinc (Zn²⁺) and cadmium (Cd²⁺) ions in aqueous media. mdpi.com The detection mechanism relies on a chelation-enhanced fluorescence (CHEF) effect, where the coordination of the metal ion restricts photoinduced electron transfer (PET), "turning on" the fluorescence of the molecule. mdpi.com This demonstrates the potential for designing sensors based on the this compound scaffold for detecting specific analytes.

Table 2: Photophysical Properties of a Related Benzoxazole Fluorophore

| Compound | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (Φfl) | Key Application | Reference |

|---|---|---|---|---|---|

| 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | 340-450 nm | Visible Range | ≥ 0.60 | Universal Fluorophore, Sensor | researchgate.net |

Potential in Optoelectronic Devices (e.g., OLEDs)

The unique electronic and physical properties of benzoxazole derivatives, particularly those with tert-butyl substituents, make them promising candidates for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The tert-butyl group plays a crucial role in enhancing the performance of these materials in several ways.

Firstly, the bulky nature of the tert-butyl group disrupts intermolecular π–π stacking. This is highly beneficial as it reduces aggregation-caused self-quenching of excitons in the solid state, a common issue that lowers the efficiency of OLEDs. rsc.org Secondly, it has been reported that molecules containing tert-butyl groups tend to form stable amorphous films, which is a desirable morphology for the emissive layers in OLEDs, leading to more uniform and reliable device performance. researchgate.net

In the context of blue OLEDs, which are critical for full-color displays and lighting, tert-butylated compounds have shown significant promise. In certain molecular designs, the t-butyl group can help prevent the intramolecular charge transfer (ICT) process. mdpi.com By weakening undesired ICT, the emission spectrum is prevented from shifting to longer wavelengths (a bathochromic shift), thus helping to achieve a deep-blue emission. mdpi.com Research on blue Thermally Activated Delayed Fluorescence (TADF) emitters has shown that incorporating two tert-butyl groups can effectively increase molecular solubility for solution-processing and lead to record-high external quantum efficiencies (EQE) of up to 25.8% in non-doped OLEDs. rsc.org

Table 3: Role of tert-Butyl Groups in OLED Emitter Performance

| Emitter Type | Role of tert-Butyl Group | Performance Metric | Device Type | Reference |

|---|---|---|---|---|

| Blue TADF Emitters | Increases solubility, reduces aggregation-caused quenching | EQE of 25.8% | Solution-Processed Non-Doped OLED | rsc.org |

| Carbazole-π-imidazole Derivatives | Prevents Intramolecular Charge Transfer (ICT) | Deep-blue emission (CIE: 0.159, 0.080) | Non-Doped Deep-Blue OLED | mdpi.com |

Role in Advanced Organic Synthesis as Building Blocks/Intermediates

The this compound structure serves as a valuable building block for the synthesis of more complex molecules. The benzoxazole ring is a stable heterocyclic core that can be constructed and subsequently modified. The primary synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or one of its derivatives. For this compound, the key precursors would be 4-tert-butyl-2-aminophenol and propanoic acid (or a derivative like propionyl chloride).

Once formed, this compound can be used as an intermediate in multi-step syntheses. For example, research has shown the preparation of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole from 2-amino-4-tert-butylphenol (B71990) and thiophene-2,5-dicarboxylic acid. nih.govnih.gov This synthesis demonstrates how the 5-tert-butyl-benzoxazole moiety can be coupled with other aromatic or heterocyclic units to create larger, conjugated systems for applications in materials science. The presence of the tert-butyl group enhances solubility, making these building blocks easier to handle and react in common organic solvents.

The benzoxazole ring itself can undergo further functionalization, although it is generally stable. The ethyl group at the 2-position also offers a site for potential chemical modification if required for a specific synthetic target.

Agricultural Chemical Applications (e.g., Herbicides, Insecticides)

Benzoxazole and its derivatives have been identified as important scaffold structures in the discovery of new agrochemicals. nih.govnih.gov These compounds exhibit a broad spectrum of biological activities, including fungicidal, antiviral, herbicidal, and insecticidal properties. researchgate.net The benzoxazole core is present in several commercially relevant agrochemicals, highlighting its importance in this field.

While specific data on the agricultural applications of this compound is limited in the reviewed literature, the general activity of the benzoxazole class is well-documented. For instance, certain benzoxazole derivatives have been developed as herbicides. nih.gov The mechanism of action for these compounds can vary, but they often interfere with critical biological processes in the target weeds or pests.

In the area of insecticides, a benzoxazole derivative named oxazosulfyl (B8228571) has been developed with a broad spectrum of insecticidal activity, particularly for controlling rice pests. nih.gov Furthermore, structure-activity relationship (SAR) studies on related compounds suggest that the introduction of specific substituents can significantly enhance insecticidal efficacy. For example, the incorporation of strong electron-withdrawing groups, such as trifluoromethyl, has been shown to play a key role in the insecticidal activity of some benzoxazole derivatives. researchgate.net The tert-butyl and ethyl groups on this compound would influence its lipophilicity and steric profile, which are critical factors in determining its uptake, transport, and interaction with biological targets in plants or insects.

Table 4: Agricultural Activity of Benzoxazole Derivatives

| Compound Type | Application | Reported Activity/Target | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | Herbicides | General herbicidal activity | nih.govnih.gov |

| Oxazosulfyl | Insecticides | Control of rice pests | nih.gov |

| Benzoxazole Derivatives | Insecticides | Activity against Spodoptera exigua and Mythimna separata | researchgate.net |

Future Directions and Emerging Research Avenues for Benzoxazole Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives is continually evolving, with a strong emphasis on creating more sustainable and efficient processes. mdpi.comrsc.orgnih.gov Traditional methods are giving way to innovative techniques that align with the principles of green chemistry, focusing on reduced waste, energy efficiency, and the use of environmentally benign reagents. mdpi.combohrium.comacs.org

Key advancements in this area include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These methods have been shown to significantly reduce reaction times and improve yields for benzoxazole derivatives compared to conventional heating. mdpi.comnih.govtandfonline.com

Mechanochemical Reactions: Grinding reactants together, often in the absence of a solvent, offers a highly efficient and environmentally friendly route to these compounds. mdpi.comrsc.org

Use of Green Catalysts and Solvents: Research is increasingly focused on employing recyclable and non-toxic catalysts, such as Cu(II)-SBA-15 and even Vitamin B12. rsc.orgacs.org Deep eutectic solvents (DESs) and water are also being explored as green reaction media. mdpi.comacs.org

These sustainable approaches not only make the synthesis of benzoxazoles more environmentally friendly but also often lead to higher yields and easier purification of the final products. mdpi.comrsc.orgbohrium.com

Advanced Spectroscopic Characterization Techniques for Complex Systems

The precise structural elucidation of newly synthesized benzoxazole derivatives is critical for understanding their chemical properties and biological activities. While standard spectroscopic techniques like IR, 1D NMR (¹H and ¹³C), and mass spectrometry are routinely used, the characterization of more complex systems and the differentiation of isomers necessitate the use of advanced methods. nih.govnih.govvjol.info.vn

Future research will increasingly rely on:

2D NMR Spectroscopy: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) difference spectroscopy are invaluable for unambiguously determining the connectivity and spatial arrangement of atoms within complex benzoxazole derivatives. vjol.info.vnipb.ptresearchgate.net These methods are particularly crucial for distinguishing between regioisomers. ipb.pt

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which are critical for confirming the elemental composition of novel compounds. mdpi.com

The application of these advanced spectroscopic techniques will be instrumental in validating the structures of increasingly complex and novel benzoxazole-based molecules and materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to benzoxazole research holds immense promise. openmedicinalchemistryjournal.comnih.govscielo.br These computational tools can significantly accelerate the design and optimization of new derivatives with desired properties.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are used to correlate the structural features of benzoxazole derivatives with their biological activities. bohrium.comresearchgate.net ML algorithms can build predictive models that help in designing new compounds with enhanced potency.

Molecular Docking and Simulation: Computational docking studies predict how benzoxazole derivatives will bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.netrjeid.com Molecular dynamics (MD) simulations can further elucidate the stability and dynamics of these interactions. nih.govrjeid.com

De Novo Drug Design: AI models can generate entirely new molecular structures with the potential to be active against a specific target, moving beyond simple modifications of existing scaffolds. nih.gov

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity of compounds in the early stages of design helps to prioritize candidates with better drug-like properties. researchgate.net

By integrating these computational approaches, researchers can more rationally design and prioritize the synthesis of benzoxazole derivatives, reducing the time and cost associated with traditional trial-and-error methods. scielo.br

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms

While benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, there is still much to learn about their full therapeutic potential. mdpi.comnih.govbohrium.com Future research will focus on identifying novel biological targets and elucidating the precise mechanisms by which these compounds exert their effects. mdpi.comwjpsonline.comnih.govresearchgate.netbohrium.com

Emerging areas of investigation include:

Targeting Novel Cancer Pathways: Researchers are exploring the activity of benzoxazole derivatives against new and less-studied targets in cancer, such as specific kinases and signaling pathways involved in tumor growth and metastasis. mdpi.comnih.govnih.govresearchgate.net

Combating Antimicrobial Resistance: The development of new benzoxazoles with activity against drug-resistant strains of bacteria is a critical area of research. mdpi.comnih.gov Understanding their mechanisms of action against these pathogens is key to developing effective new antibiotics. mdpi.com

Neuroprotective Agents: The potential of benzoxazole derivatives to treat neurological disorders is an area of growing interest. nih.gov

Enzyme Inhibition: Benzoxazoles are being investigated as inhibitors of a variety of enzymes implicated in disease, including topoisomerases, kinases, and others. mdpi.combohrium.comnih.gov

The identification of new biological targets will open up novel therapeutic applications for benzoxazole derivatives and provide a deeper understanding of their structure-activity relationships.

Design of Next-Generation Derivatives with Tailored Reactivity, Selectivity, and Desired Properties

The ultimate goal of benzoxazole research is to design and synthesize next-generation derivatives with optimized properties for specific applications. This involves a multi-faceted approach that considers not only biological activity but also factors like selectivity, metabolic stability, and synthetic accessibility.

Future design strategies will focus on:

Structure-Activity Relationship (SAR) Studies: A deep understanding of how modifications to the benzoxazole scaffold affect its biological activity is crucial for rational design. nih.govnih.govresearchgate.netesisresearch.org Researchers will continue to systematically explore the effects of different substituents at various positions on the benzoxazole ring system.

Molecular Hybridization: Combining the benzoxazole scaffold with other pharmacophores is a promising strategy for creating hybrid molecules with enhanced or novel biological activities. nih.govresearchgate.net

Target-Specific Design: As new biological targets are identified, derivatives can be specifically designed to interact with high affinity and selectivity, minimizing off-target effects. nih.gov

By integrating advanced synthesis, characterization, computational modeling, and biological evaluation, researchers will be able to design and develop next-generation benzoxazole derivatives with precisely tailored properties to address a wide range of therapeutic needs.

Q & A

Q. What experimental strategies assess the compound’s photostability for material science applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance changes (λₘₐₓ ~300 nm) under accelerated UV exposure .

- Mass Loss Analysis : Measure sublimation rates at elevated temperatures to predict long-term stability .

- Fluorescence Quenching : Titrate with iodide ions to evaluate excited-state lifetime alterations .

Q. How can synthetic routes be optimized for scalability without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., cyclocondensation) .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

- In-line Analytics : Implement PAT tools (e.g., Raman spectroscopy) for real-time purity monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.